molecular formula C6H3Br2NO2 B1315249 2,4-Dibromo-1-nitrobenzene CAS No. 51686-78-3

2,4-Dibromo-1-nitrobenzene

Cat. No.: B1315249
CAS No.: 51686-78-3
M. Wt: 280.9 g/mol
InChI Key: DXRVYZGVVFZCFP-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-nitrobenzene is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 1st position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-nitrobenzene can be synthesized through a multi-step process involving bromination and nitration reactions. The typical synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dibromo-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents.

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Dye Industry: It is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and nitro groups at specific positions allows for targeted chemical modifications, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,4-dibromo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRVYZGVVFZCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487472
Record name 2,4-dibromo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51686-78-3
Record name 2,4-dibromo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-1-nitrobenzene
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of 1,3-dibromobenzene (10 g, 42.4 mmol) in concentrated sulfuric acid (200 mL) was added ammonium nitrate (3.39 g, 42.4 mmol) portionwise. The reaction mixture was stirred at 0° C. for 15 min, then it was poured onto an ice-water mixture. The aqueous mixture was extracted with dichloromethane (2×). The combined organic layers were washed with water then a saturated aqueous solution of sodium bicarbonate (2×), dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was triturated with hexane, filtered, and dried in vacuo to give 7.63 g of 2,4-dibromo-1-nitro-benzene as a yellow solid (64% yield): 1H NMR (CDCl3) δ 7.62 (dd, 1H), 7.78 (d, 1H), 7.95 (d, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Add drop wise fuming nitric acid (101.40 mL) to a solution of 1,3-dibromo benzene (102.51 mL) in concentrated sulfuric acid (322.79 mL) and water (62.39 mL) at 0° C. Warm to RT and stir for 12 h. Pour the reaction on ice-water (1500 mL). Filter the resulting yellow solid under vacuum and dry to afford 178.46 g of the title compound. MS (ES+): m/z=281 (M+H)+.
Quantity
101.4 mL
Type
reactant
Reaction Step One
Quantity
102.51 mL
Type
reactant
Reaction Step One
Quantity
322.79 mL
Type
solvent
Reaction Step One
Name
Quantity
62.39 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,4-dibromo-1-nitrobenzene be used to synthesize specific benzaldehyde derivatives?

A1: Yes, research [] demonstrates the use of this compound in the synthesis of 5-bromo-2-nitrobenzaldehyde. This synthesis leverages the regioselective nature of a bromine/lithium exchange reaction. When this compound reacts with phenyllithium at -105°C in tetrahydrofuran, it preferentially forms a lithium derivative at the bromine atom para to the nitro group. This lithium derivative can then be reacted with dimethylformamide to yield 5-bromo-2-nitrobenzaldehyde.

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